molecular formula C23H42N2O5S B15125298 N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt

Cat. No.: B15125298
M. Wt: 458.7 g/mol
InChI Key: FYVYAHSGHJGRFX-UHFFFAOYSA-N
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Description

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt typically involves multiple steps, including the acetylation of L-cysteine and subsequent reactions to introduce the ethoxycarbonylethyl and methyl groups. The final step involves the formation of the dicyclohexylammonium salt. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert disulfide bonds to thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction pathway and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways. These interactions can modulate biochemical processes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-acetyl-L-cysteine derivatives and dicyclohexylammonium salts. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C23H42N2O5S

Molecular Weight

458.7 g/mol

IUPAC Name

2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C11H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h11-13H,1-10H2;7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)

InChI Key

FYVYAHSGHJGRFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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